molecular formula C20H18FN3O2S B2889458 2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide CAS No. 941929-50-6

2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide

Cat. No. B2889458
CAS RN: 941929-50-6
M. Wt: 383.44
InChI Key: BEWATZXUMICJPH-UHFFFAOYSA-N
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Description

2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a class of enzymes known as bromodomain and extraterminal domain (BET) proteins. These proteins play a crucial role in gene transcription, and their inhibition has been linked to several therapeutic benefits.

Scientific Research Applications

Pharmaceutical Drug Development

The core structure of F3167-0898 is reminiscent of pyrazinone derivatives, which are known to possess a wide range of therapeutic properties. This compound could be explored for its potential as a precursor in synthesizing pharmaceuticals that target specific receptors or enzymes within the body. Its structural similarity to compounds with known biological activities suggests it may have applications in developing drugs for conditions such as inflammation, psychosis, and arrhythmias .

Agricultural Chemistry

Compounds like F3167-0898, which contain a pyrazinone moiety, have been utilized in the synthesis of herbicides and fungicides. The presence of the dimethylphenyl group could potentially enhance the compound’s binding affinity to target enzymes in pests, leading to more efficient pest control solutions in agriculture .

Material Science

The thiophene moiety within F3167-0898 is of particular interest in material science. Thiophenes are known for their conductive properties and are used in the development of organic semiconductors. This compound could be investigated for its utility in creating novel conductive materials, possibly offering improvements in electronic device fabrication .

Chemical Synthesis of Heterocyclic Compounds

F3167-0898 contains functional groups that are key in the synthesis of heterocyclic compounds. Its application in the synthesis of complex molecules like pyrimidinediones and tetrahydropyridones is significant, as these structures are commonly found in a variety of pharmacologically active molecules .

Analytical Chemistry

The unique spectral properties of compounds like F3167-0898 can be leveraged in analytical chemistry. Its ability to produce distinct NMR and IR spectra makes it a valuable compound for the structural elucidation of new chemical entities and for use as a standard in spectroscopic analysis .

Cancer Research

The structural features of F3167-0898 suggest potential applications in cancer research. Compounds with similar structures have been explored for their anti-mitotic and anti-cancer properties. Research into F3167-0898 could focus on its efficacy as a chemotherapeutic agent, particularly in targeting specific cancer cell lines .

Enzyme Inhibition Studies

Due to its structural complexity, F3167-0898 may serve as an inhibitor for various enzymes. Studying its interaction with enzymes could provide insights into enzyme mechanisms and lead to the development of new inhibitors that can be used to treat diseases caused by enzyme malfunctions .

Antimicrobial and Antifungal Applications

The compound’s structural analogy to known antimicrobial and antifungal agents suggests that it could be synthesized and tested for these activities. Its potential effectiveness against a broad spectrum of microbial and fungal pathogens could make it a valuable addition to the arsenal of antimicrobial compounds .

properties

IUPAC Name

2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-13-7-8-15(11-14(13)2)24-10-9-22-19(20(24)26)27-12-18(25)23-17-6-4-3-5-16(17)21/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWATZXUMICJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide

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